2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE
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Overview
Description
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE is a complex organic compound that features a phenothiazine moiety
Preparation Methods
The synthesis of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE typically involves multiple steps, including the formation of the phenothiazine core and subsequent functionalization. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. .
Scientific Research Applications
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 3-PHENYL-3-(PHENYLFORMAMIDO)PROPANOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antioxidant properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of cell proliferation or modulation of oxidative stress pathways .
Comparison with Similar Compounds
Similar compounds include other phenothiazine derivatives, such as:
Chlorpromazine: Used as an antipsychotic medication.
Promethazine: Used as an antihistamine.
Properties
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 3-benzamido-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O4S/c33-28(32-24-15-7-9-17-26(24)37-27-18-10-8-16-25(27)32)20-36-29(34)19-23(21-11-3-1-4-12-21)31-30(35)22-13-5-2-6-14-22/h1-18,23H,19-20H2,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLGVSALLJSEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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